trans-3-Amino-3-methylcyclobutanol hydrochloride
Description
trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS: 1403766-99-3) is a cyclobutane-derived compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It is a bicyclic secondary amine hydrochloride salt characterized by a trans-configuration of the amino (–NH₂) and hydroxyl (–OH) groups on the cyclobutane ring, with an additional methyl (–CH₃) substituent at the 3-position. This compound is typically provided at a purity of ≥97% for research and development (R&D) applications, particularly in pharmaceutical synthesis . Its unique stereoelectronic properties make it valuable as a chiral building block in medicinal chemistry, especially for designing small-molecule inhibitors and modulators of biological targets .
Properties
IUPAC Name |
3-amino-3-methylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWFZMTTJCICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-64-2, 1403766-99-3, 1403767-32-7 | |
| Record name | Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3-Amino-3-methylcyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-3-Amino-3-methylcyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-3-methylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Amino-3-methylcyclobutanol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of cyclobutane ring chemistry and its reactivity .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of trans-3-Amino-3-methylcyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Cyclobutane-Based Analogues
Key Observations :
- Steric and Electronic Effects: The trans-configuration in trans-3-amino-3-methylcyclobutanol HCl reduces steric clashes between the hydroxyl and amino groups, enhancing stability compared to its cis-isomer .
- Methyl Substitution : The 3-methyl group increases hydrophobicity, making it more suitable for crossing lipid membranes in drug delivery .
- Aminomethyl vs. Methyl-Amino: trans-3-(Aminomethyl)cyclobutanol HCl (CAS: 1404365-04-3) has a distinct spatial arrangement, favoring interactions with flat binding pockets in enzymes .
Cyclopentane and Cyclohexane Analogues
Table 2: Comparison with Larger Cycloalkanes
Key Observations :
Biological Activity
Overview
trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS: 1403766-99-3) is a chemical compound characterized by the molecular formula CHClNO and a molecular weight of 137.61 g/mol. This compound features a unique cyclobutane ring structure, which contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction may modulate enzyme activities or receptor functions, making the compound a candidate for further exploration in drug development.
Potential Biological Pathways
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.
- Receptor Modulation : It may influence receptor activity, affecting signaling pathways within cells.
Research Findings
Recent studies have indicated that this compound exhibits significant biological activity. Here are some key findings:
- Enzyme Interaction Studies : Research has shown that this compound can bind to specific enzymes, potentially leading to inhibition or modulation of their activities. For example, it has been investigated for its role in inhibiting METTL3, an RNA methyltransferase implicated in various diseases including cancer .
- Biological Activity Investigations : Studies have highlighted its interactions with biomolecules, suggesting that it may play a role in biochemical pathways relevant to disease processes.
Comparison with Similar Compounds
This compound is compared with several structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-3-methylcyclobutanone | Lacks hydroxyl group | Limited biological activity compared to trans isomer |
| 3-Methylcyclobutanol | Lacks amino group | Less reactivity; primarily used in organic synthesis |
| cis-3-Amino-3-methylcyclobutanol | Different spatial arrangement of functional groups | Potentially different reactivity and biological effects |
The unique structural features of this compound allow it to exhibit distinct chemical reactivity and potential therapeutic applications compared to its analogs.
Case Studies
- Cancer Research : In studies focusing on cancer treatment, this compound has been evaluated for its ability to inhibit METTL3 activity, which is crucial for tumor growth regulation. The results indicated a promising potential for this compound in cancer therapeutics .
- Neurological Disorders : Investigations into neuropsychiatric disorders have also included this compound due to its ability to interact with neurotransmitter receptors, suggesting implications for treatment strategies targeting mood disorders .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the enantiomeric purity of trans-3-amino-3-methylcyclobutanol hydrochloride?
- Methodological Answer :
- Chiral HPLC : Adapt the HPLC parameters from clonidine hydrochloride analysis (Kromasil C18 column, 0.03 mol·L⁻¹ phosphate buffer-methanol mobile phase, 207 nm UV detection) . Optimize with chiral stationary phases (e.g., cellulose- or amylose-based columns) for enantiomeric separation.
- Thin-Layer Chromatography (TLC) : Use silica gel plates and a mobile phase of ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1). Derivatize with triketohydrindene/cadmium reagent for visualization .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare spectral data (¹H/¹³C NMR) to reference compounds like cis-3-aminocyclobutanol hydrochloride (CAS 1219019-22-3) or trans-3-aminocyclobutanol hydrochloride (CAS 1205037-95-1) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS, cross-referenced with synthetic intermediates (e.g., tert-butyl carbamate derivatives) .
Advanced Research Questions
Q. What synthetic strategies optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Pool Approach : Start with enantiomerically pure cyclobutane derivatives, such as dimethyl trans-cyclobutane-1,2-dicarboxylate (CAS 7371-67-7), followed by regioselective amination and hydrolysis .
- Catalytic Asymmetric Synthesis : Use palladium-catalyzed coupling or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to control stereochemistry .
- Challenges : Minimize racemization during HCl salt formation by controlling reaction temperature (<40°C) and solvent polarity .
Q. How does stereochemical configuration (cis vs. trans) impact the compound’s stability under physiological conditions?
- Methodological Answer :
- Stress Testing : Expose isomers to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via UPLC (e.g., benidipine hydrochloride method: C18 column, acetonitrile-phosphate buffer) .
- Kinetic Analysis : Compare degradation rate constants (k) and activation energy (Ea) using Arrhenius plots. The trans isomer may exhibit higher stability due to reduced steric strain .
Q. What are the critical impurities to monitor during synthesis, and how can they be quantified?
- Methodological Answer :
- Key Impurities :
- Isomerization Byproducts : cis-3-amino-1-methylcyclobutanol hydrochloride (CAS 1523606-23-6) .
- Residual Solvents : Ethyl acetate or methanol (limit: <500 ppm per ICH Q3C).
- Quantification : Use gradient HPLC with charged aerosol detection (CAD) for non-UV-absorbing impurities .
Key Research Gaps and Contradictions
- Stereochemical Effects : While suggests higher trans isomer stability, highlights challenges in synthesizing trans configurations without racemization. Further studies on catalytic asymmetric synthesis are needed .
- Analytical Sensitivity : Existing HPLC methods ( ) lack resolution for trace impurities (<0.1%). Advanced hyphenated techniques (e.g., LC-HRMS) are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
